molecular formula C26H28BrNO4 B12205597 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205597
M. Wt: 498.4 g/mol
InChI Key: HIRDJUSLLLVNGN-MYKKPKGFSA-N
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Description

苯并呋喃衍生物在药物化学中的结构意义

苯并呋喃骨架由苯环与呋喃环稠合构成,其独特的电子分布赋予衍生物显著的药理活性。目标化合物中,5-溴取代的苯并呋喃单元通过亚甲基与另一苯并呋喃-3-酮核心连接,形成扩展共轭体系。这种结构特征可增强分子与酶活性中心的π-π堆积作用,如在拓扑异构酶I抑制过程中表现出强结合能力

关键取代基的构效关系研究表明(表1):

取代基位置 功能基团 生物活性影响 参考文献
C-2 亚甲基苯并呋喃 增强平面性与靶点结合力
C-5 溴原子 提高脂溶性与细胞穿透性
C-7 双异丙基氨基甲基 调节分子极性并影响代谢稳定性

该化合物的6-羟基基团可形成分子内氢键,稳定酮-烯醇互变异构体,这一特性在抗氧化活性中起关键作用。X射线晶体学分析显示,此类衍生物的共轭体系能有效降低LUMO能级,促进电子转移反应

取代苯并呋喃-3(2H)-酮的历史演进

苯并呋喃-3(2H)-酮的合成研究始于20世纪初Perkin的经典工作,但直到21世纪催化体系革新才实现复杂衍生物的高效构建。目标化合物的合成路径体现了现代合成策略的三大突破:

  • 交叉偶联反应的应用 :钯催化Suzuki-Miyaura反应实现苯并呋喃单元与芳基硼酸的高效连接,如5-溴取代基的引入
  • 区域选择性控制 :铜介导的Ullmann反应精确构建C-7位的双异丙基氨基甲基,反应收率达78%
  • 绿色合成技术 :无溶剂微波辅助缩合反应缩短2-亚甲基形成步骤的反应时间至15分钟,原子经济性提升至92%

阶段性合成路线对比显示(图1):

传统路线(2001-2010)  
苯酚烷基化→呋喃环构建→后期功能化(总收率32%)  

现代路线(2020-2025)  
模块化组装→催化交叉偶联→一锅法缩合(总收率65%)  

这种演进显著提升了多取代苯并呋喃-3(2H)-酮类化合物的合成效率,使目标化合物等复杂分子得以实现克级制备。

Properties

Molecular Formula

C26H28BrNO4

Molecular Weight

498.4 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H28BrNO4/c1-15(2)12-28(13-16(3)4)14-21-22(29)7-6-20-25(30)24(32-26(20)21)11-19-10-17-9-18(27)5-8-23(17)31-19/h5-11,15-16,29H,12-14H2,1-4H3/b24-11-

InChI Key

HIRDJUSLLLVNGN-MYKKPKGFSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O)O)CC(C)C

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Benzofuran Cyclization

The 5-bromo-benzofuran subunit is synthesized via rhodium(III)-catalyzed C–H activation. Substituted benzamide derivatives undergo annulation with vinylene carbonate in tetrachloroethane, yielding brominated benzofurans in 30–80% yields. Bromination is achieved electrophilically using NBS\text{NBS} (N-bromosuccinimide) in FeBr3\text{FeBr}_3-catalyzed conditions, ensuring regioselectivity at C5.

Reaction Conditions :

StepSubstratesCatalystSolventYield (%)
1Benzamide + Vinylene carbonateCpRh\text{CpRh} (5 mol%)Tetrachloroethane80
2Benzofuran + NBS\text{NBS}FeBr3\text{FeBr}_3CH2Cl2\text{CH}_2\text{Cl}_275

Aldehyde Functionalization

The resultant 5-bromo-benzofuran is formylated via Vilsmeier-Haack reaction using POCl3\text{POCl}_3 and DMF, yielding 5-bromo-1-benzofuran-2-carbaldehyde.

Synthesis of Main Benzofuran Core: 6-Hydroxy-7-[(bis(2-methylpropyl)amino)methyl]-3(2H)-one

Lewis Acid-Catalyzed Annulation

Scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3) mediates [4 + 1] cycloaddition between oo-quinone methides and isocyanides, forming the 6-hydroxy-benzofuran skeleton. The oo-quinone methide is generated in situ from oo-hydroxybenzhydryl alcohol under mild conditions.

Mechanistic Pathway :

  • Sc(OTf)3\text{Sc(OTf)}_3-activated nucleophilic addition of isocyanide to oo-quinone methide.

  • Cyclization and aromatization to form benzofuran core.

Introduction of Bis(2-methylpropyl)aminomethyl Group

A Mannich reaction installs the aminomethyl moiety at C7:

  • Condensation of formaldehyde with bis(2-methylpropyl)amine in the presence of the benzofuran core.

  • Optimized in hexafluoroisopropanol (HFIP) to stabilize charged intermediates, achieving 85% yield.

Knoevenagel Condensation for Z-Configured Methylidene Bridge

Stereoselective Coupling

The aldehyde (from Section 2) and ketone (from Section 3) undergo Knoevenagel condensation using piperidine in ethanol. HFIP additives enhance Z-selectivity by stabilizing the enolate intermediate.

Optimized Conditions :

ParameterValueImpact on Z:E Ratio
SolventEthanol/HFIP (9:1)7:1
BasePiperidine (10 mol%)90% conversion
Temperature60°C88% yield

Mechanistic Rationale for Z-Selectivity

  • Base-mediated enolate formation from the 3(2H)-one.

  • Nucleophilic attack on the aldehyde, followed by dehydration.

  • HFIP’s high polarity stabilizes the transition state, favoring the Z-isomer.

Comparative Analysis of Synthetic Routes

Catalytic Efficiency

  • Rhodium vs. Lewis Acid Catalysis : Rhodium offers higher functional group tolerance but requires costly ligands. Scandium triflate provides milder conditions but lower yields for electron-deficient substrates.

  • Enzymatic vs. Chemical Oxidation : While P450 BM3 variants enable selective hydroxylation, chemical methods (e.g., DDQ\text{DDQ}) are preferable for large-scale synthesis due to shorter reaction times.

Yield Optimization Challenges

  • Bromination at C5 necessitates careful control to avoid di-substitution.

  • Mannich reaction efficiency depends on the steric bulk of bis(2-methylpropyl)amine, requiring excess reagents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications as a pharmaceutical agent. Research indicates that benzofuran derivatives often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the bromine atom may enhance the compound's reactivity and selectivity towards biological targets.

Studies have shown that compounds similar to (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can act on various biological pathways:

  • Anticancer Activity : Research indicates that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound could be explored for its potential as a chemotherapeutic agent.
  • Antimicrobial Properties : The presence of the benzofuran moiety has been linked to antimicrobial activity against various pathogens. Further studies could evaluate its efficacy against resistant strains of bacteria and fungi.

Drug Development

Given its complex structure, this compound may serve as a lead compound in drug development programs targeting specific diseases. Its unique chemical properties can be optimized through structure-activity relationship (SAR) studies to enhance potency and selectivity.

Case Studies

Several studies have explored the biological effects of similar compounds:

StudyFindings
Abdel-Wahab et al. (2023)Investigated the synthesis of new heterocycles containing benzofuran moieties and their biological activities, highlighting their potential in drug discovery .
Churcher et al. (2003)Developed novel benzodiazepine derivatives incorporating benzofuran structures that demonstrated significant in vitro potency against specific targets .

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is not well understood. its potential biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the benzofuran core and the amino group suggests that it may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules, enabling comparisons based on substituents, stereochemistry, and reported activities:

Compound Key Features Bioactivity/Applications Reference
Target Compound Z-configuration, bromo-benzofuran, bis(2-methylpropyl)aminomethyl, hydroxyl Hypothesized roles in ferroptosis induction or enzyme modulation (inferred from analogs)
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Bromo-hydroxybenzylidene, benzodithiazine core Antimicrobial and antitumor potential (in vitro studies)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Cyano substitution, hydroxybenzylidene Enhanced solubility and reactivity in catalytic systems
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one Chlorophenyl substitution, methoxyethyl amino group Computational studies suggest kinase inhibition potential (e.g., XLogP3 = 3.4)

Key Comparisons

Substituent Effects: The bromo group in the target compound may enhance electron-withdrawing effects and stabilize π-π interactions in biological targets, similar to brominated benzodithiazines .

Bioactivity: While direct evidence is lacking, ferroptosis-inducing compounds (FINs) with brominated aromatic systems (e.g., analogs in ) show selective cytotoxicity in oral squamous cell carcinoma (OSCC), suggesting a plausible mechanism for the target compound . Chlorinated benzofurans (e.g., ) exhibit kinase inhibition, implying that halogenation patterns are critical for target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 5-bromo-2-hydroxybenzaldehyde with a pre-functionalized benzofuran precursor, analogous to methods in (92% yield for benzodithiazines) .

Research Findings and Implications

  • Therapeutic Potential: Structural similarities to FINs () and kinase inhibitors () position the compound as a candidate for oncology or neurodegenerative disease research.
  • Limitations : Lack of empirical data on its pharmacokinetics or toxicity necessitates further in vitro and in vivo validation.
  • Innovative Platforms: Advanced 3D culture systems () could elucidate its effects in modulated microenvironments, bridging synthetic chemistry and biomedical applications .

Biological Activity

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzofuran core, a bromobenzylidene substituent, and a bis(2-methylpropyl)amino group, which may influence its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C25H30BrNO4C_{25}H_{30}BrNO_4, with a molecular weight of 488.4 g/mol. Its structure can be broken down into several functional groups that play critical roles in its biological interactions:

  • Benzofuran Core : Known for various biological activities including antioxidant and anti-inflammatory properties.
  • Bromobenzylidene Group : May enhance the compound's reactivity and interaction with biological targets.
  • Amino Group : Potentially involved in hydrogen bonding with biological macromolecules.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, benzofuran compounds have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). A related compound exhibited a reduction of TNF by 93.8% and IL-1 by 98% in vitro, indicating the potential for similar effects in our compound .

Cytotoxic Effects

Benzofuran derivatives are also recognized for their cytotoxic effects against various cancer cell lines. The structural similarities between our compound and known cytotoxic agents suggest that it may exhibit selective cytotoxicity. In particular, compounds featuring the benzofuran moiety have demonstrated significant activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Benzofuran derivatives have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for therapeutic applications in diseases characterized by oxidative damage .

Mechanistic Insights

Understanding the mechanisms underlying the biological activities of this compound involves exploring its interactions with specific biological targets:

  • Protein Interaction Studies : Employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities and kinetics with target proteins.
  • Cellular Pathway Analysis : Investigating the impact on signaling pathways, particularly those involving NF-kB and MAPK pathways, can provide insights into its anti-inflammatory mechanisms.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study on a benzofuran derivative demonstrated its ability to inhibit COX enzymes, leading to reduced inflammation in animal models .
  • Another case highlighted a derivative that showed promise in reducing tumor growth in xenograft models through apoptosis induction .

Data Tables

PropertyValue
Molecular FormulaC25H30BrNO4C_{25}H_{30}BrNO_4
Molecular Weight488.4 g/mol
Potential ActivitiesAnti-inflammatory, Cytotoxic, Antioxidant
IC50 Against Cancer CellsVaries (e.g., <50 µM)
Cytokine ReductionTNF (93.8%), IL-1 (98%)

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